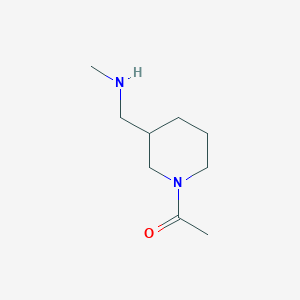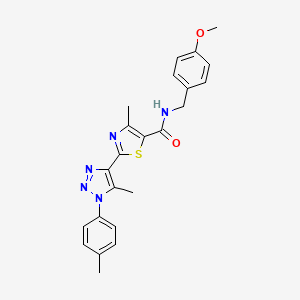
4-ethoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to have a variety of biochemical and physiological effects, and it is believed to be particularly useful for studying certain mechanisms of action in the body.
Applications De Recherche Scientifique
Pharmaceutical Research: Antimicrobial Agents
Benzamide derivatives, including the compound , have been extensively studied for their antimicrobial properties. These compounds have shown potential as antibacterial and antifungal agents due to their ability to interfere with the growth and reproduction of pathogenic microorganisms. The research into these compounds is crucial in the development of new medications to combat antibiotic-resistant strains of bacteria .
Chemical Synthesis: Intermediate Compounds
In the field of chemical synthesis, benzamide derivatives serve as intermediate compounds in the production of more complex molecules. They are particularly useful in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Their versatility in chemical reactions makes them valuable for creating a wide range of synthetic targets .
Biological Studies: Enzyme Inhibition
These compounds have been identified as potential enzyme inhibitors, which can be used to study enzyme kinetics and mechanisms. By inhibiting specific enzymes, researchers can better understand the role these enzymes play in various biological processes, which is essential for the development of drugs targeting diseases related to enzyme dysfunction .
Material Science: Organic Electronics
The electronic properties of benzamide derivatives make them candidates for use in organic electronics. Their potential applications include organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Research in this area focuses on improving the efficiency and stability of organic electronic devices .
Analytical Chemistry: Spectroscopy Standards
Due to their well-defined chemical structure and stability, benzamide derivatives are used as standards in various spectroscopic analyses, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. These standards help in the accurate identification and quantification of substances in complex mixtures .
Medicinal Chemistry: Anticancer Research
Research has indicated that certain benzamide derivatives exhibit anticancer activity. They can act as histone deacetylase inhibitors, affecting gene expression and inducing apoptosis in cancer cells. This makes them promising candidates for the development of new anticancer therapies .
Neuroscience: Neuroprotective Agents
Benzamide derivatives are being explored for their neuroprotective properties. They may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer’s and Parkinson’s by protecting neuronal cells from damage and improving neuronal function .
Agriculture: Plant Growth Regulators
In agriculture, benzamide derivatives are studied for their potential use as plant growth regulators. They can influence plant hormone activity, thereby affecting plant growth and development. This research aims to enhance crop yields and improve resistance to environmental stresses .
Propriétés
IUPAC Name |
4-ethoxy-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-4-20-13-7-5-12(6-8-13)14(17)16(3)15(2)9-10-21(18,19)11-15/h5-8H,4,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFZBFNFILUKQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(C)C2(CCS(=O)(=O)C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5-Chloro-2-methylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2980514.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2980515.png)


![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2980518.png)


![2-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]phenol](/img/structure/B2980528.png)



![(Z)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2980535.png)
